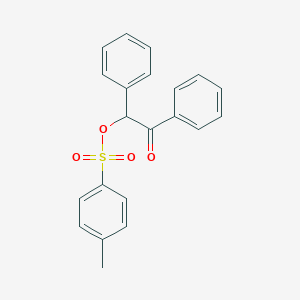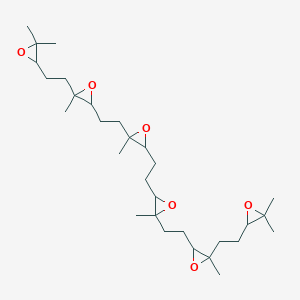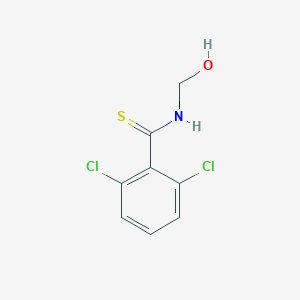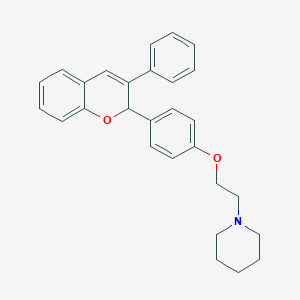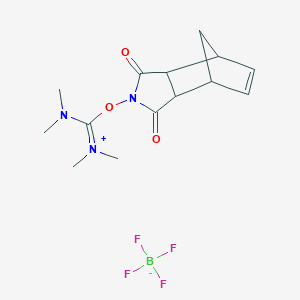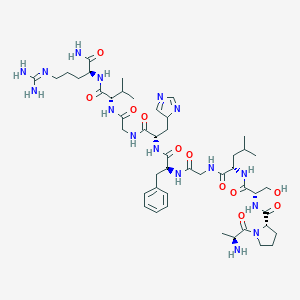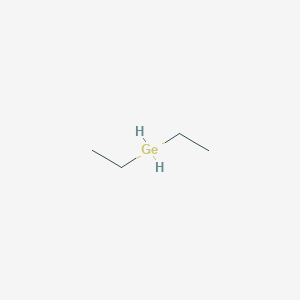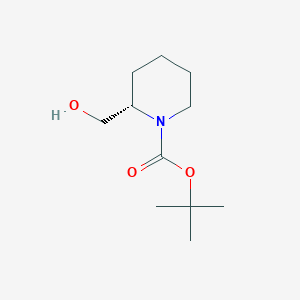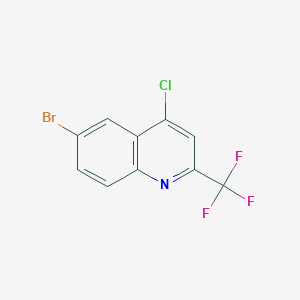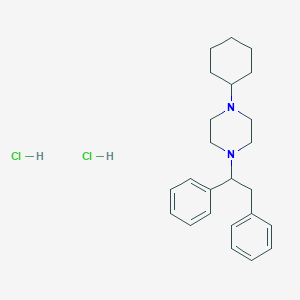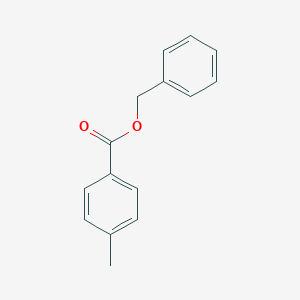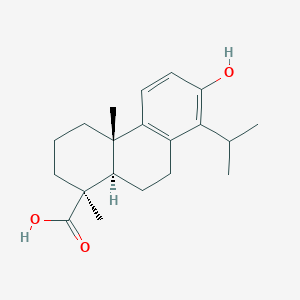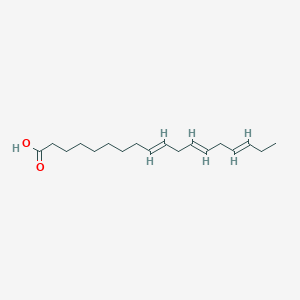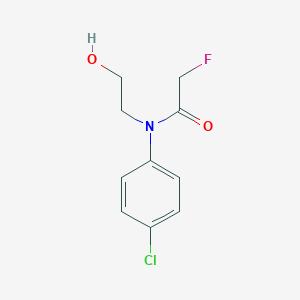![molecular formula C18H26O B158144 3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran CAS No. 1922-67-4](/img/structure/B158144.png)
3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran, also known as α-Lapachone, is a natural compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of α-Lapachone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes, such as topoisomerase and NAD(P)H:quinone oxidoreductase (NQO1), which are involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
α-Lapachone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been found to have anti-inflammatory and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using α-Lapachone in lab experiments is its wide range of biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, which makes it a valuable compound for studying various biological processes. However, one of the limitations of using α-Lapachone is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on α-Lapachone. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of α-Lapachone and its potential therapeutic applications.
Synthesemethoden
α-Lapachone can be synthesized from lapachol, which is a natural compound found in the bark of the lapacho tree. The synthesis process involves the reduction of lapachol using sodium borohydride in the presence of a palladium catalyst. The resulting compound is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
α-Lapachone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory and anti-microbial properties.
Eigenschaften
CAS-Nummer |
1922-67-4 |
|---|---|
Produktname |
3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran |
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
4,6,6,9,9-pentamethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-12-10-19-11-13-8-15-16(9-14(12)13)18(4,5)7-6-17(15,2)3/h8-9,12H,6-7,10-11H2,1-5H3 |
InChI-Schlüssel |
HIEQGQHLWHRFOV-UHFFFAOYSA-N |
SMILES |
CC1COCC2=CC3=C(C=C12)C(CCC3(C)C)(C)C |
Kanonische SMILES |
CC1COCC2=CC3=C(C=C12)C(CCC3(C)C)(C)C |
Andere CAS-Nummern |
1922-67-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



